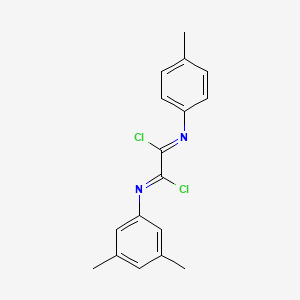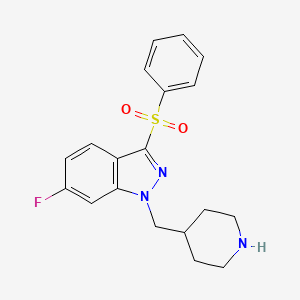phosphanium iodide CAS No. 141973-97-9](/img/structure/B12529374.png)
[1-Cyano-3-(ethylsulfanyl)propan-2-yl](triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a cyano group, an ethylsulfanyl group, and a triphenylphosphanium iodide moiety
Vorbereitungsmethoden
The synthesis of 1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the introduction of the cyano and ethylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The triphenylphosphanium moiety can interact with various biological molecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes .
Eigenschaften
CAS-Nummer |
141973-97-9 |
|---|---|
Molekularformel |
C24H25INPS |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
(1-cyano-3-ethylsulfanylpropan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C24H25NPS.HI/c1-2-27-20-24(18-19-25)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,24H,2,18,20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ODBNTJRCKUJARF-UHFFFAOYSA-M |
Kanonische SMILES |
CCSCC(CC#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

